An In-depth Technical Guide to 11-Dodecenyl Acetate: Chemical Properties, Synthesis, and Biological Role
An In-depth Technical Guide to 11-Dodecenyl Acetate: Chemical Properties, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dodecenyl acetate is a long-chain unsaturated ester that serves as a crucial semiochemical, particularly as a sex pheromone in various insect species. Its chemical properties, synthesis, and the biological signaling pathways it triggers are of significant interest to researchers in chemical ecology, pest management, and drug development. This guide provides a comprehensive overview of the core chemical and physical characteristics of 11-dodecenyl acetate, detailed experimental protocols for its synthesis and purification, and an exploration of its role in insect olfactory signaling.
Chemical and Physical Properties
11-Dodecenyl acetate is a colorless to pale yellow liquid with a characteristic fatty, waxy, and aldehydic odor. Its fundamental properties are summarized in the tables below, compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties of 11-Dodecenyl Acetate
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| CAS Number | 35153-10-7 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 279.27 °C (estimated) | [2] |
| Density | 1.063 g/mL at 25 °C (literature) | |
| Refractive Index | n20/D 1.468 (literature) |
Table 2: Solubility and Chromatographic Properties of 11-Dodecenyl Acetate
| Property | Value | Source(s) |
| Solubility in Water | 0.4868 mg/L at 25 °C (estimated) | [2] |
| Solubility in Organic Solvents | Soluble in alcohol | [2] |
| Kovats Retention Index (Standard Non-Polar Column) | 1604 | [1][3] |
| Kovats Retention Index (Standard Polar Column) | 1930 | [1][3] |
Synthesis and Purification
The synthesis of 11-dodecenyl acetate can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the formation of 11-dodecen-1-ol, followed by its acetylation.
Experimental Protocol: Synthesis of 11-Dodecenyl Acetate
Step 1: Synthesis of 11-Dodecen-1-ol via Grignard Reaction
This step involves the reaction of a Grignard reagent prepared from 11-bromo-1-undecene with formaldehyde.
-
Materials:
-
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the magnesium.
-
Dissolve 11-bromo-1-undecene in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
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Once the magnesium is consumed, cool the reaction mixture to 0 °C.
-
In a separate flask, heat dry paraformaldehyde to generate gaseous formaldehyde and bubble it through the Grignard reagent solution. Alternatively, and for a potentially lower yield, carefully add the dried paraformaldehyde powder to the reaction mixture.[8]
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 11-dodecen-1-ol.
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Step 2: Acetylation of 11-Dodecen-1-ol
The final step is the esterification of the alcohol with an acetylating agent.[9]
-
Materials:
-
Crude 11-dodecen-1-ol from Step 1 (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the crude 11-dodecen-1-ol in DCM and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 11-dodecenyl acetate.
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Experimental Protocol: Purification by Column Chromatography
The crude product is purified using silica gel column chromatography.[10][11][12][13][14]
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Stationary Phase: Silica gel (60-120 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude 11-dodecenyl acetate in a minimal amount of hexane and load it onto the column.
-
Elute the column with the mobile phase, starting with pure hexane.
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Gradually increase the polarity of the eluent by adding ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Workflow for Synthesis and Purification of 11-Dodecenyl Acetate
Analytical Characterization
The identity and purity of the synthesized 11-dodecenyl acetate should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.[15][16][17]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Oven Program: A typical program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.
-
Carrier Gas: Helium.
-
Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 226.36, along with characteristic fragmentation patterns for an acetate ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.[1][18][19]
-
¹H NMR (CDCl₃): Expected signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the methylene group adjacent to the oxygen (~4.05 ppm), the acetyl methyl protons (~2.05 ppm), and the long aliphatic chain methylene protons (~1.2-1.4 ppm).
-
¹³C NMR (CDCl₃): Expected signals include those for the carbonyl carbon (~171 ppm), the carbons of the double bond (~139 and ~114 ppm), the methylene carbon attached to the oxygen (~64 ppm), and the aliphatic methylene carbons.
Biological Activity and Signaling Pathway
11-Dodecenyl acetate is a well-documented insect sex pheromone. It is detected by specialized olfactory sensory neurons (OSNs) located in the antennae of the insect. The binding of the pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight in males towards the female.
Insect Olfactory Signaling Pathway
The perception of pheromones in insects involves a complex series of events at the molecular level. While the specifics can vary between species, a general pathway has been elucidated.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]
-
Pheromone Binding: The hydrophobic pheromone molecule enters the aqueous sensillar lymph through pores in the sensillum and is bound by a Pheromone Binding Protein (PBP).
-
Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an OSN. Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco).
-
Signal Transduction: The binding of 11-dodecenyl acetate to its specific OrX subunit induces a conformational change in the OrX-Orco complex, leading to the opening of the ion channel.
-
Ion Influx and Depolarization: The opening of the channel allows for an influx of cations (e.g., Na⁺, K⁺, Ca²⁺), leading to the depolarization of the OSN membrane.
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain.
-
G-Protein Coupled Signaling (Metabotropic Pathway): In addition to the direct ionotropic mechanism, there is evidence for the involvement of G-protein coupled signaling pathways in insect olfaction. The activated OR can also couple to a G-protein (typically Gαq), which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can open intracellular calcium channels, further contributing to the depolarization of the neuron.
Diagram of the Insect Olfactory Signaling Pathway
Conclusion
11-Dodecenyl acetate is a molecule of significant interest due to its role as an insect pheromone. Understanding its chemical properties, developing efficient synthetic routes, and elucidating its biological mechanism of action are crucial for its application in pest management strategies and for fundamental research in chemical ecology. The protocols and information provided in this guide offer a comprehensive resource for scientists and researchers working with this important semiochemical. Further research into the specific olfactory receptors and downstream neural processing in different insect species will continue to enhance our understanding of this fascinating area of chemical communication.
References
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